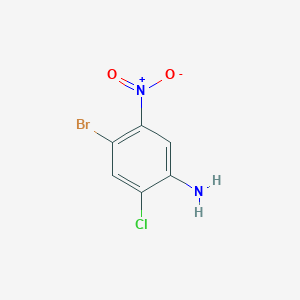

4-Bromo-2-chloro-5-nitroaniline

Descripción general

Descripción

4-Bromo-2-chloro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-5-nitroaniline involves a multistep process . The process includes the addition of an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . The amide function is then hydrolyzed to yield the desired 4-Bromo-2-chloro-5-nitroaniline .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-nitroaniline is almost planar . In the crystal, molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, generating sheets .

Chemical Reactions Analysis

Nitro compounds like 4-Bromo-2-chloro-5-nitroaniline can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Physical And Chemical Properties Analysis

4-Bromo-2-chloro-5-nitroaniline has a molecular weight of 251.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

4-Bromo-2-chloro-5-nitroaniline: is a potential candidate for creating nonlinear optical (NLO) materials due to its molecular structure which allows for strong delocalization of π-electrons. Such materials are crucial in the development of optoelectronic devices, photonics, and laser technology. The presence of electron-donating and electron-withdrawing groups within the compound can enhance the NLO properties, making it valuable for research in communication technologies .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactive sites, namely the bromo, chloro, and nitro groups, make it versatile for various substitution reactions. It can be used to synthesize dyes, pigments, and other organic compounds with specific desired properties .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-chloro-5-nitroaniline can be utilized to create intermediates for drug development. Its structure is conducive to forming compounds that may exhibit biological activity, such as antibacterial or antifungal properties. Researchers can modify the compound to enhance its efficacy and reduce toxicity .

Material Science

The compound’s ability to form crystals with non-centrosymmetric space groups makes it interesting for material science applications. It can be used to study crystal growth processes and the physiochemical properties of new materials. These materials might find applications in semiconductors, sensors, and other electronic devices .

Analytical Chemistry

4-Bromo-2-chloro-5-nitroaniline: can be used as a standard or reagent in analytical chemistry. Its distinct spectral properties allow it to be used in spectroscopic analysis, helping to identify or quantify other substances. It can also serve as a reference compound in chromatography .

Environmental Studies

Due to its nitroaniline component, this compound can be used in environmental studies to understand the behavior of nitroaromatic compounds in the environment. It can help in assessing the degradation pathways and the persistence of such compounds in various ecosystems .

Mecanismo De Acción

Mode of Action

It’s known that nitroanilines can undergo a series of reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can alter the compound’s interaction with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.

Safety and Hazards

4-Bromo-2-chloro-5-nitroaniline is considered hazardous . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMQSRBHILCYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681512 | |

| Record name | 4-Bromo-2-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-nitroaniline | |

CAS RN |

872820-00-3 | |

| Record name | 4-Bromo-2-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

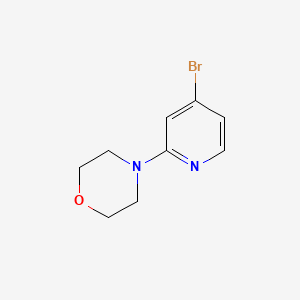

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1373747.png)

![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)

![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)

amine hydrochloride](/img/structure/B1373761.png)